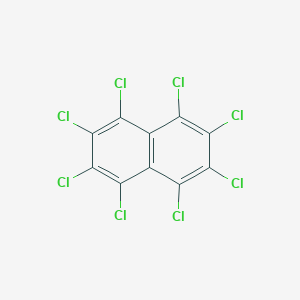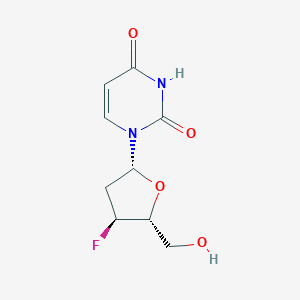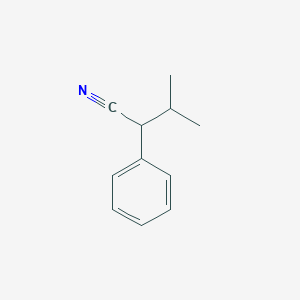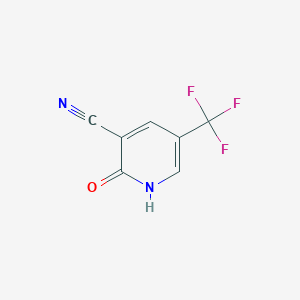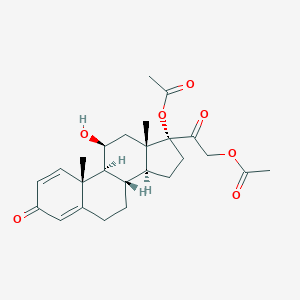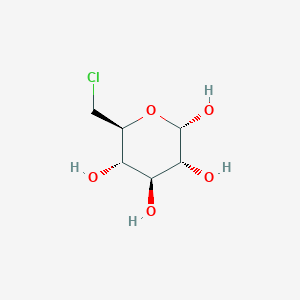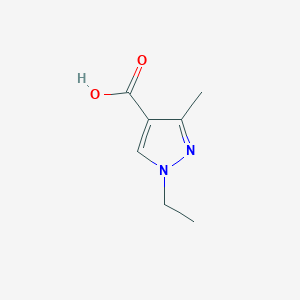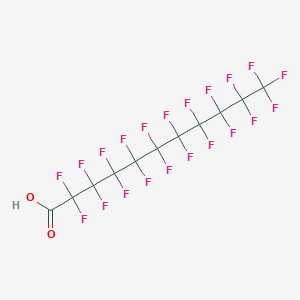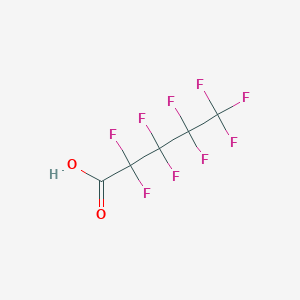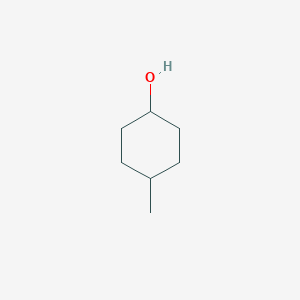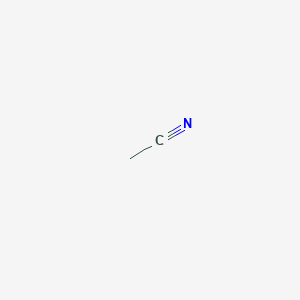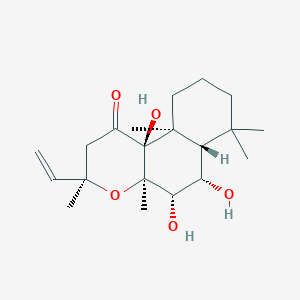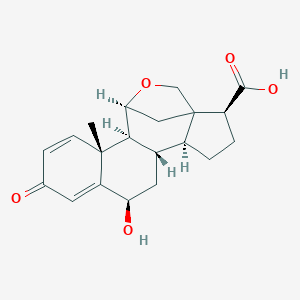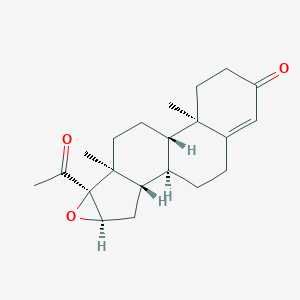
16alpha,17-Epoxyprogesterone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 16alpha,17-epoxyprogesterone involves biohydroxylation processes, particularly using Rhizopus nigricans in a biphasic ionic liquid-aqueous system. Studies have shown that the conversion in specific ionic liquids can be significantly enhanced, indicating a promising approach for green production in the pharmaceutical industry. For instance, Wu et al. (2011) demonstrated that the bioconversion of 16alpha,17-epoxyprogesterone in a biphasic ionic liquid-aqueous system resulted in a conversion rate of over 90% at certain feeding concentrations, highlighting the efficiency of this method in the synthesis of steroidal drugs (Wu, Guan, Wang, & Yao, 2011).
Molecular Structure Analysis
The molecular structure of 16alpha,17-epoxyprogesterone has been characterized using various analytical techniques, including NMR, X-ray diffraction, and mass spectrometry. The study by Wang et al. (2014) on the biotransformation product 12β, 15α-dihydroxy- 16α,17-epoxyprogesterone provided detailed insights into its molecular structure, indicating the presence of intermolecular hydrogen bonds which may influence its biological activity and interaction with other molecules (Wang, Shen, Ren, Luo, & Wang, 2014).
Chemical Reactions and Properties
16alpha,17-Epoxyprogesterone undergoes various chemical reactions, leading to the formation of derivatives with potential therapeutic applications. Zhou et al. (2006) explored the synthesis and receptor binding affinities of bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins, which could be used for diagnostic imaging and radiotherapy of breast tumors. These studies contribute to our understanding of the chemical behavior of 16alpha,17-epoxyprogesterone and its derivatives in biological systems (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).
Physical Properties Analysis
The physical properties of 16alpha,17-epoxyprogesterone, such as solubility, melting point, and crystal structure, play a crucial role in its application in drug formulation and delivery. The crystal structure analysis by Wang et al. (2014) provides valuable information on its physical characteristics, which are essential for designing efficient drug delivery systems (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties of 16alpha,17-epoxyprogesterone, including its reactivity, stability, and interactions with biological molecules, are critical for its pharmacological applications. Research focusing on its chemical reactions, such as hydroxylation and bromination, provides insights into how these properties can be harnessed for therapeutic purposes. The work by Zhou et al. (2006) on the synthesis of bromine- and iodine-substituted progestins showcases the manipulation of chemical properties to achieve specific biological effects (Zhou et al., 2006).
Aplicaciones Científicas De Investigación
1. Inclusion Complex with Randomly Methylated β-Cyclodextrin
- Application Summary: The inclusion complex between EP and randomly methylated β-cyclodextrin (RM-β-CD) was prepared to enhance the solubility of EP in aqueous solution .
- Methods of Application: The inclusion complex was prepared by freeze-drying method and subsequently characterized by means of differential scanning calorimetry, X-ray powder diffractometry, scanning electron microscopy and Fourier transform infrared spectroscopy techniques .
- Results: The results revealed that EP molecules were included in the cavity of RM-β-CD, thus giving rise to the solubility enhancement of EP in aqueous solution . The complexation process between EP and RM-β-CD was driven by both favorable enthalpy and entropy changes .
2. Microbial Hydroxylation by Penicillium Decumbens
- Application Summary: Microbial transformation of EP using Penicillium decumbens as a biocatalyst was investigated and selective hydroxylation of EP was observed .
- Methods of Application: The products were separated by silica gel column chromatography, and the structure determination was performed by MS, NMR, and X-ray crystallography .
- Results: Biotransformation of EP afforded 7β-hydroxy-16α, 17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone . These two novel metabolic products were reported for the first time .
3. 11α-Hydroxylation by Rhizopus Nigricans
- Application Summary: The 11α-hydroxylation of EP catalyzed by Rhizopus nigricans is crucial for the steroid industry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
4. Hydroxylation by Isaria Farinosa
- Application Summary: The catalytic ability of the entomopathogenic filamentous fungus strain Isaria farinosa KCh KW1.1 to transform progesterone derivatives, including EP, was investigated .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
5. Intermediate for Hormone Pharmaceuticals
- Application Summary: EP is an important steroid that serves as an intermediate for many hormone pharmaceuticals, such as hydrocortisone and megestrol, through 11α-hydroxylation by Rhizopus nigricans in industry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
6. Colorimetric Assay Development
- Application Summary: A colorimetric assay was developed to detect 16,17-epoxysterol at high throughput .
- Methods of Application: The assay was developed by a colorimetric reaction using picric acid and validated in a 96-well microtiter plate format .
- Results: This represents a simple and reliable assay for 16,17-epoxysterol .
4. Hydroxylation by Isaria Farinosa
- Application Summary: The catalytic ability of the entomopathogenic filamentous fungus strain Isaria farinosa KCh KW1.1 to transform progesterone derivatives, including EP, was investigated .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
5. Intermediate for Hormone Pharmaceuticals
- Application Summary: EP is an important steroid that serves as an intermediate for many hormone pharmaceuticals, such as hydrocortisone and megestrol, through 11α-hydroxylation by Rhizopus nigricans in industry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
6. Colorimetric Assay Development
- Application Summary: A colorimetric assay was developed to detect 16,17-epoxysterol at high throughput .
- Methods of Application: The assay was developed by a colorimetric reaction using picric acid and validated in a 96-well microtiter plate format .
- Results: This represents a simple and reliable assay for 16,17-epoxysterol .
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKVKZPHUYQO-SRWWVFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318792 | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha,17-Epoxyprogesterone | |
CAS RN |
1097-51-4 | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1097-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha,17-Epoxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001097514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1097-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16α,17-epoxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.,17-EPOXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



